1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-phenylurea
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Description
1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-phenylurea is a chemical compound that has become a topic of interest for scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Antimicrobial Activities
A strategic approach in the synthesis of functionalized spirooxindole pyrrolidine derivatives, including structures related to 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-phenylurea, has demonstrated significant in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. These compounds, synthesized via exo-selective 1,3-dipolar cycloaddition reactions, have shown promising results comparable to established standard drugs, highlighting their potential as novel antimicrobial agents (Haddad et al., 2015).
Potential Antibacterial Drug Candidates
In another study, 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid derivatives, structurally related to the chemical , were synthesized as potential antibacterial drugs. These compounds exhibited moderate to good antibacterial activity against both gram-positive and gram-negative bacteria, suggesting their potential application in developing new antibacterial therapies (Devi et al., 2018).
Organocatalytic Synthesis with High Enantioselectivity
The organocatalytic synthesis involving compounds structurally akin to this compound has been explored for producing spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity. These methodologies have facilitated the construction of complex molecular architectures with significant potential for medicinal chemistry and diversity-oriented synthesis, demonstrating the versatility of such compounds in organic synthesis (Chen et al., 2009).
Anticancer Activity
Furthermore, novel series of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas, related to the core structure , have been synthesized and evaluated for their in vitro anticancer activity. These studies have revealed that certain derivatives exhibit potent activity against cancer cell lines, such as non-small cell lung cancer and colon cancer cells, by inducing apoptosis and disrupting cell cycles. These findings underscore the potential of such compounds in the development of new anticancer agents (Eldehna et al., 2019).
properties
IUPAC Name |
1-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-7-9-17(10-8-14)22-13-15(11-18(22)23)12-20-19(24)21-16-5-3-2-4-6-16/h2-10,15H,11-13H2,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTXVHWKPIRGQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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